- Copper-Catalyzed Trifluoromethylation of AllylsilanesAngewandte Chemie, 2012, 51(19), 4577-4580,
Cas no 94236-21-2 (1-Bromo-2-((methoxymethoxy)methyl)benzene)

94236-21-2 structure
اسم المنتج:1-Bromo-2-((methoxymethoxy)methyl)benzene
1-Bromo-2-((methoxymethoxy)methyl)benzene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-Bromo-2-((methoxymethoxy)methyl)benzene
- 1-bromo-2-(methoxymethoxymethyl)benzene
- Benzene, 1-bromo-2-[(methoxymethoxy)methyl]-
- 2-BrC6H4CH2OMOM
- 2-bromo-1-(methoxymethoxy)methyl benzene
- 2-bromobenzyl methoxymethyl ether
- Benzene,1-bromo-2-[(methoxymethoxy)methyl]
- 1-Bromo-2-[(methoxymethoxy)methyl]benzene (ACI)
- CS-13560
- C11531
- DTXSID30474356
- CS-M0248
- 1-bromo-2-[(methoxymethoxy)methyl]benzene
- SCHEMBL500785
- 1-bromo-2-((methoxymethoxy)methyl)-benzene
- 2-bromo-1-(methoxymethoxymethyl)benzene
- 94236-21-2
- 2-Bromo-[1-(methoxymethoxy)methyl]benzene
- DB-097885
- AKOS016007353
- DIZPEZNNOODNQE-UHFFFAOYSA-N
-
- MDL: MFCD18207049
- نواة داخلي: 1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
- مفتاح Inchi: DIZPEZNNOODNQE-UHFFFAOYSA-N
- ابتسامات: BrC1C(COCOC)=CC=CC=1
حساب السمة
- نوعية دقيقة: 229.99400
- النظائر كتلة واحدة: 229.99424g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 4
- تعقيدات: 119
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.2
- طوبولوجي سطح القطب: 18.5Ų
الخصائص التجريبية
- بسا: 18.46000
- لوغب: 2.56960
1-Bromo-2-((methoxymethoxy)methyl)benzene أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- تحذير: P264+P280+P305+P351+P338+P337+P313
- تعليمات السلامة: H303+H313+H333
- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromo-2-((methoxymethoxy)methyl)benzene بيانات الجمارك
- رمز النظام المنسق:2909309090
- بيانات الجمارك:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-2-((methoxymethoxy)methyl)benzene الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-1g |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 97% | 1g |
¥1874.00 | 2024-04-24 | |
TRC | B711273-10mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM195014-5g |
1-bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 5g |
$593 | 2022-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-100mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 97% | 100mg |
¥562.00 | 2024-04-24 | |
Chemenu | CM195014-5g |
1-bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 5g |
$593 | 2021-06-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-250mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 97% | 250mg |
¥937.00 | 2024-04-24 | |
Aaron | AR006DM7-250mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 250mg |
$500.00 | 2025-02-11 | |
TRC | B711273-100mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 100mg |
$ 160.00 | 2022-06-06 | ||
TRC | B711273-50mg |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
Alichem | A019089338-1g |
1-Bromo-2-((methoxymethoxy)methyl)benzene |
94236-21-2 | 95% | 1g |
$400.00 | 2023-08-31 |
1-Bromo-2-((methoxymethoxy)methyl)benzene طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Copper oxide (CuO) (supported on poly(4-vinylpyridine)) ; 1 min, rt
المراجع
- P4VPy-CuO nanoparticles as a novel and reusable catalyst: application at the protection of alcohols, phenols and aminesJournal of the Iranian Chemical Society, 2016, 13(9), 1699-1712,
طريقة الإنتاج 3
رد فعل الشرط
المراجع
- Preparation of tetrahydrodibenzocycloheptapyridines as antidepressants, Japan, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: Phosphonium, triphenyl(phenylmethyl)-, (tribromide) (1:1) Solvents: Chloroform ; 23 min, reflux
المراجع
- A mild and efficient method for the methoxymethylation and acetylation of alcohols promoted by benzyltriphenylphosphonium tribromideChinese Chemical Letters, 2010, 21(10), 1187-1190,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: 12-Tungstophosphoric acid , 1-Butyl-3-methylimidazolium tetrachloroferrate ; overnight, rt
1.2 20 s, 75 - 82 °C
1.2 20 s, 75 - 82 °C
المراجع
- H3PW12O40-[bmim][FeCl4]: a green catalytic system for alkoxymethylation of alcohols and their one-pot interconversion to acetates and TMS-ethersJournal of the Iranian Chemical Society, 2011, 8(2), 513-524,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Chloroform ; 0.2 h, reflux
المراجع
- Melamine trisulfonic acid (MTSA), a new efficient catalyst for the chemoselective methoxymethylation of alcoholsSynthetic Communications, 2010, 40(6), 910-914,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Diisopropylethylamine ; 0 °C; 2 h, 0 °C; 0 °C → rt; 5 h, rt
المراجع
- Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor: A Ligand Structure-Affinity Relationship, Receptor Mutagenesis and Receptor Modeling InvestigationJournal of Medicinal Chemistry, 2008, 51(21), 6808-6828,
طريقة الإنتاج 8
رد فعل الشرط
المراجع
- Boron-containing small molecules for topical treatment of fungal infections, United States, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Catalysts: Iron oxide (Fe3O4) (sulfamic acid-functionalized) ; 2 - 3 h, rt
المراجع
- Catalytic application of sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (SA-MNPs) for protection of aromatic carbonyl compounds and alcohols: experimental and theoretical studiesRSC Advances, 2020, 10(73), 44946-44957,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: 12-Tungstophosphoric acid ; 2 h, rt
المراجع
- H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditionsCanadian Journal of Chemistry, 2008, 86(8), 831-840,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
المراجع
- Boron compounds for the treatment of periodontal disease such as infection involving bacteria, viruses, fungi and/or parasites, United States, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Hydrolytically-resistant boron-containing heterocyclic antifungal and antibacterial agents for topical therapy of ungual and periungual infections, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
المراجع
- Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of OnychomycosisJournal of Medicinal Chemistry, 2006, 49(15), 4447-4450,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Catalysts: Poly[sulfonyl-1,3-phenylenesulfonyl(bromoimino)-1,2-ethanediyl(bromoimino)] ; 2.4 h, rt
المراجع
- N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) as efficient catalysts for the methoxymethylation of alcohols under solvent-free conditionsJournal of the Chinese Chemical Society (Taipei, 2008, 55(3), 632-635,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Solvents: 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetrachloroindate(1-) (1:1) ; 30 min
المراجع
- [C4mim][InCl4]: An efficient catalyst-medium for alkoxymethylation of alcohols and their interconversion to acetates and TMS-ethersComptes Rendus Chimie, 2011, 14(6), 568-579,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt → 0 °C; overnight, rt
المراجع
- Boron-containing small molecules as anti-inflammatory agents, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt
المراجع
- Preparation of hydrolytically-resistant borole derivatives as antibacterial and antiviral therapeutics, World Intellectual Property Organization, , ,
1-Bromo-2-((methoxymethoxy)methyl)benzene Raw materials
1-Bromo-2-((methoxymethoxy)methyl)benzene Preparation Products
1-Bromo-2-((methoxymethoxy)methyl)benzene الوثائق ذات الصلة
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
3. Back matter
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
94236-21-2 (1-Bromo-2-((methoxymethoxy)methyl)benzene) منتجات ذات صلة
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